(Thr4,Gly7)-Oxytocin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Thr4,Gly7)-Oxitocina es un análogo sintético de la oxitocina, una hormona neuropéptida que desempeña un papel crucial en la unión social, la reproducción sexual, el parto y el período posterior al parto. Este compuesto está específicamente diseñado para actuar como un agonista del receptor de oxitocina, lo que significa que se une y activa los receptores de oxitocina en el cuerpo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (Thr4,Gly7)-Oxitocina implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. Los grupos protectores se eliminan y el péptido se escinde de la resina. Las condiciones de reacción específicas, como la temperatura y los solventes, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de (Thr4,Gly7)-Oxitocina sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso implica medidas rigurosas de control de calidad para garantizar que el producto final cumpla con los estándares requeridos para la investigación y las posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

(Thr4,Gly7)-Oxitocina se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación-reducción, particularmente involucrando el puente disulfuro entre los residuos de cisteína .

Reactivos y Condiciones Comunes

Formación de Enlaces Peptídicos: Los reactivos comunes incluyen carbodiimidas (por ejemplo, N,N'-diisopropilcarbodiimida) y agentes de acoplamiento (por ejemplo, HOBt, HOAt).

Formación de Puentes Disulfuro: Se utilizan agentes oxidantes como el yodo o la oxidación al aire para formar puentes disulfuro.

Escisión de la Resina: El ácido trifluoroacético (TFA) se utiliza comúnmente para escindir el péptido de la resina y eliminar los grupos protectores

Productos Principales

El producto principal de estas reacciones es el péptido (Thr4,Gly7)-Oxitocina completamente sintetizado, que se puede purificar aún más utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para lograr la pureza deseada .

Aplicaciones Científicas De Investigación

(Thr4,Gly7)-Oxitocina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación de comportamientos sociales, respuestas al estrés y funciones reproductivas.

Medicina: Se explora para posibles aplicaciones terapéuticas en afecciones como el autismo, la ansiedad y la depresión posparto.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos basados en péptidos

Mecanismo De Acción

(Thr4,Gly7)-Oxitocina ejerce sus efectos uniéndose a los receptores de oxitocina, que son receptores acoplados a proteínas G. Tras la unión, activa vías de señalización intracelulares que conducen a diversas respuestas fisiológicas. Por ejemplo, en el sistema nervioso central, puede modular la excitabilidad neuronal y la transmisión sináptica activando los canales TRPV1 e inhibiendo los canales de potasio .

Comparación Con Compuestos Similares

Compuestos Similares

Oxitocina: La hormona natural con propiedades de unión al receptor similares.

Carbetocina: Otro análogo de la oxitocina con una vida media más larga y afinidad similar al receptor.

Desmopresina: Un análogo sintético de la vasopresina, otra neuropéptido con funciones superpuestas .

Unicidad

(Thr4,Gly7)-Oxitocina es única debido a sus modificaciones específicas en las posiciones cuarta y séptima de la cadena peptídica, que mejoran su estabilidad y selectividad del receptor. Estas modificaciones la convierten en una herramienta valiosa para estudiar los efectos fisiológicos y farmacológicos de la activación del receptor de oxitocina .

Propiedades

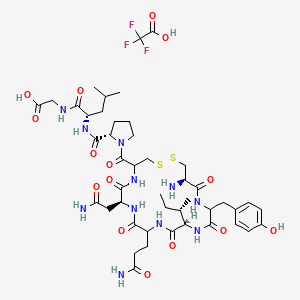

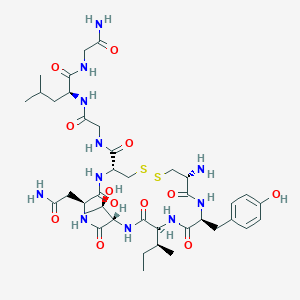

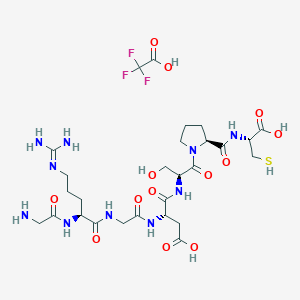

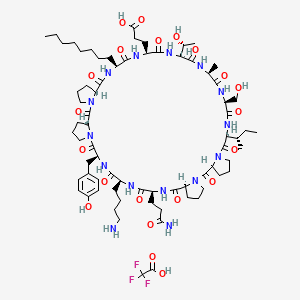

Fórmula molecular |

C39H61N11O12S2 |

|---|---|

Peso molecular |

940.1 g/mol |

Nombre IUPAC |

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Clave InChI |

XQAKKLKDUOWUIU-IKNHWLCZSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)